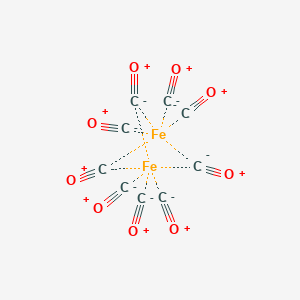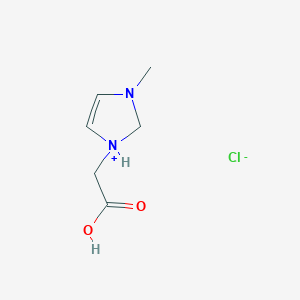
carbon monoxide;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide . This compound is a member of the acetamide class of organic compounds, which are characterized by the presence of an acetamide group attached to an aromatic ring. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like or in the presence of a catalyst such as .
Major Products
The major products formed from these reactions include N-oxide derivatives , amine derivatives , and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: It is explored for its potential use in the development of new .
Industry: The compound is used in the production of , , and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-hydroxyphenyl)acetamide
- 2-(4-chlorophenyl)-N-(4-aminophenyl)acetamide
- 2-(4-chlorophenyl)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide: is unique due to the presence of both chlorine and methoxy groups on the aromatic rings. This combination imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry. The methoxy group, in particular, enhances the compound’s lipophilicity , which can influence its biological activity and pharmacokinetics .
Propiedades
IUPAC Name |
carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9CO.2Fe/c9*1-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZXJCZPKTBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Fe2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate](/img/structure/B8071457.png)
![benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B8071464.png)
![Tert-butyl (1s,4s,5r)-rel-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8071479.png)
![3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine](/img/structure/B8071482.png)
![trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B8071488.png)
![(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8071493.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate](/img/structure/B8071502.png)






